

# An In-depth Technical Guide to GR 100679: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**GR 100679** is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its role in modulating NK2 receptor-mediated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

### **Chemical Structure and Identification**

**GR 100679** is a complex synthetic peptide derivative. Its systematic IUPAC name is N-[2-[[(2S)-1-[[(2S)-1-[((2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide.[1]

Table 1: Chemical Identifiers of GR 100679



Identifier	Value
IUPAC Name	N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1- (dimethylamino)-1-oxo-3-phenylpropan-2- yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2- yl]amino]-1-oxopropan-2-yl]amino]-2- oxoethyl]cyclohexanecarboxamide[1]
Molecular Formula	C34H44N6O5[1]
SMILES	CINVALID-LINKC(=O)NINVALID-LINK C(=O)N(C)C">C@@HNC(=O)CNC(=O)C4CCC CC4
InChI Key	IBHXDZADSPABSD-GJDOKZOISA-N[1]
CAS Number	150351-87-4[1]
PubChem CID	5311129[1]
Synonyms	GR-100679, GR100679, cyclohexylcarbonylglycyl-alanyl-tryptophyl-N-dimethylphenylalaninamide[1]

# **Physicochemical Properties**

A comprehensive profile of the physicochemical properties of **GR 100679** is crucial for its application in experimental settings.

Table 2: Physicochemical Properties of GR 100679



Property	Value
Molecular Weight	616.7 g/mol [1]
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Soluble in DMSO. Solubility in aqueous buffers like PBS may be limited and require careful preparation from a DMSO stock solution.
рКа	Data not available

# **Pharmacological Properties**

**GR 100679** is a highly potent and selective antagonist of the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) family. Its pharmacological activity is primarily defined by its high binding affinity for the NK2 receptor and its ability to inhibit the physiological effects of the endogenous agonist, neurokinin A (NKA).

Table 3: Pharmacological Properties of GR 100679

Property	Value
Mechanism of Action	Competitive antagonist of the neurokinin-2 (NK2) receptor.
Binding Affinity (pKi)	9.5 for human NK2 receptors expressed in CHO cells.
Selectivity	Highly selective for the NK2 receptor over NK1 and NK3 receptors. Quantitative selectivity data (Ki values for NK1 and NK3) are not readily available in the public domain.

## **Signaling Pathways**

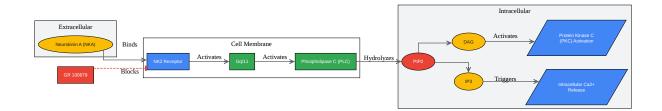




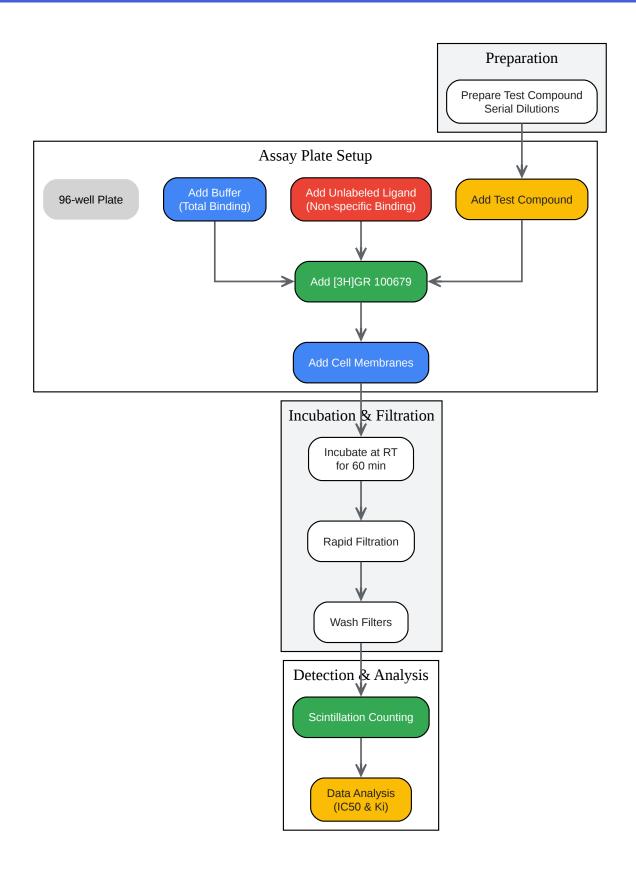


The NK2 receptor, upon activation by its endogenous ligand neurokinin A, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, **GR 100679** blocks the initiation of this cascade by preventing the binding of NKA to the NK2 receptor.

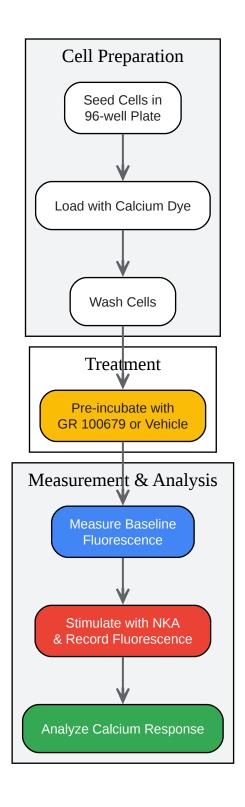












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### References

- 1. GR 100679 | C34H44N6O5 | CID 5311129 PubChem [pubchem.ncbi.nlm.nih.gov]
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